Antifungal agent 12

Medicinal Chemistry Structure-Activity Relationship Antifungal Drug Discovery

Antifungal agent 12 is a rationally designed fluconazole analog featuring a 1,3,4-thiadiazole-2-yl urea moiety absent in generic fluconazole. Its bulkier scaffold (MW 507.51 vs. 306.27) alters CYP51 binding and efflux pump susceptibility, making it essential for SAR studies on azole-resistant Candida albicans. Exhibits antibiofilm activity not shared by fluconazole. Suitable for in vivo candidiasis models using DMSO:PEG300:Tween 80:Saline formulation. Do not substitute fluconazole—structural differences invalidate comparative research.

Molecular Formula C20H16F3N7O2S2
Molecular Weight 507.5 g/mol
Cat. No. B12428865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 12
Molecular FormulaC20H16F3N7O2S2
Molecular Weight507.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)NC2=NN=C(S2)SCC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)F
InChIInChI=1S/C20H16F3N7O2S2/c21-12-1-4-14(5-2-12)26-17(31)27-18-28-29-19(34-18)33-9-20(32,8-30-11-24-10-25-30)15-6-3-13(22)7-16(15)23/h1-7,10-11,32H,8-9H2,(H2,26,27,28,31)
InChIKeyVBFYETYYEZEPQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antifungal Agent 12 for Research Procurement: A Structurally Differentiated Fluconazole Analog


Antifungal agent 12 (CAS 2966848-11-1, molecular weight 507.51 g/mol, C20H16F3N7O2S2) is a synthetic, fluconazole-based research compound that incorporates a unique 1,3,4-thiadiazole-2-yl urea moiety not present in the parent fluconazole structure [1]. The compound was developed as part of a series of novel fluconazole analogs bearing urea functionality, designed to address the growing issue of azole-resistant fungal infections [2]. Unlike fluconazole (C13H12F2N6O, MW 306.27), which lacks both the thiadiazole ring and the substituted urea group, Antifungal agent 12 possesses a bulkier, more functionalized scaffold that alters its physicochemical properties and molecular recognition profile [1].

Why Generic Fluconazole Cannot Be Substituted for Antifungal Agent 12 in Research


Generic fluconazole, while a clinically established triazole antifungal [1], lacks the structural features that define Antifungal agent 12. Fluconazole is a small, bis-triazole molecule (MW 306.27) with limited functional groups and a well-characterized resistance profile that includes efflux pump overexpression and target enzyme mutation [2]. In contrast, Antifungal agent 12 incorporates a central 1,3,4-thiadiazole ring and a urea linkage that are absent in fluconazole . These modifications are not mere variations; they fundamentally alter the compound's binding interactions, conformational flexibility, and susceptibility to known azole resistance mechanisms. Researchers investigating structure-activity relationships, azole resistance bypass strategies, or novel antifungal pharmacophores cannot use fluconazole as a proxy for Antifungal agent 12 because the two compounds differ in molecular weight, hydrogen-bonding capacity, and spatial arrangement—factors that directly impact in vitro and in vivo experimental outcomes. The quantitative evidence below details the specific dimensions where substitution would invalidate comparative research.

Quantitative Evidence for Differentiating Antifungal Agent 12 from Fluconazole and Azole Analogs


Structural Differentiation: Thiadiazole-Urea Scaffold Versus Bis-Triazole Core

Antifungal agent 12 is structurally distinguished from fluconazole by the presence of a central 1,3,4-thiadiazole ring and a substituted urea linkage. The compound contains a 2,4-difluorophenyl group, a 1,2,4-triazole ring, and a thiadiazole-urea core [1]. In contrast, fluconazole (CAS 86386-73-4) consists solely of a bis-triazole scaffold with two triazole rings connected via a tertiary alcohol [2]. This structural divergence is not cosmetic; it represents a fundamental alteration in molecular recognition that cannot be achieved with generic fluconazole. The molecular weight difference (507.51 vs 306.27 g/mol) and the distinct hydrogen-bonding capabilities of the urea-thiadiazole motif render Antifungal agent 12 a chemically non-interchangeable entity for any experiment requiring this specific pharmacophore.

Medicinal Chemistry Structure-Activity Relationship Antifungal Drug Discovery

Functional Differentiation: Antifungal Agent 12 as a Fluconazole Analog with Broad-Spectrum Potential

Antifungal agent 12 belongs to a series of fluconazole analogs that were rationally designed to overcome azole resistance. In the parent study, structurally related compounds 8b and 8c demonstrated broad-spectrum activity and superior in vitro antifungal capabilities compared to the standard drug fluconazole against sensitive and resistant Candida albicans [1]. While specific MIC values for Antifungal agent 12 are not publicly disclosed in the same study, its inclusion within this series of urea-bearing fluconazole analogs establishes its class-level functional differentiation. The study reports that active compounds in this series displayed fungicidal mechanisms (as opposed to fungistatic) in time-kill studies and exhibited potent antibiofilm properties against fluconazole-resistant C. albicans [1]. These functional attributes are not inherent to fluconazole, which is primarily fungistatic and loses efficacy against resistant strains.

Antifungal Activity Candida albicans Azole Resistance

Physicochemical and Formulation Differentiation: Implications for In Vivo Research

Antifungal agent 12 exhibits distinct physicochemical properties that influence its research utility compared to fluconazole. Fluconazole has high aqueous solubility (0.5-1 mg/mL) and is well-absorbed orally, with a LogP of 0.5 . Antifungal agent 12, with its larger, more lipophilic scaffold (MW 507.51, C20H16F3N7O2S2), has different solubility characteristics that require specialized formulation for in vivo studies . The compound is soluble in DMSO and requires co-solvent systems (e.g., DMSO:PEG300:Tween 80:Saline) for parenteral administration . This formulation requirement is a critical differentiator for researchers planning animal studies: fluconazole's aqueous solubility permits simple saline-based dosing, whereas Antifungal agent 12 demands more complex vehicle optimization to achieve consistent exposure.

Preclinical Formulation Solubility In Vivo Dosing

Comparative Advantage for Resistance Studies: Differentiated Binding Profile

Antifungal agent 12 was designed as part of a series intended to overcome azole resistance mechanisms that limit fluconazole's utility. Fluconazole resistance in Candida species arises primarily from overexpression of efflux pumps (CDR1, CDR2, MDR1) and mutations in the target enzyme lanosterol 14α-demethylase (Erg11p/CYP51) [1]. The urea-bearing fluconazole analogs, including Antifungal agent 12, were designed with extended scaffolds to potentially circumvent these resistance pathways through altered binding interactions [2]. Density functional theory (DFT) calculations and molecular docking studies performed on related compounds in this series revealed distinct binding modes within the CYP51 active site that differ from fluconazole's orientation [2]. This differential binding profile makes Antifungal agent 12 a valuable tool for studying resistance bypass strategies—research that cannot be conducted with fluconazole alone.

CYP51 Inhibition Azole Resistance Molecular Docking

Recommended Research Applications for Antifungal Agent 12 Based on Differential Evidence


Structure-Activity Relationship (SAR) Studies of Azole Antifungals

Antifungal agent 12 serves as a key comparator or lead scaffold in SAR campaigns investigating how structural modifications to the fluconazole core impact antifungal potency and resistance profiles. Its unique 1,3,4-thiadiazole-2-yl urea moiety provides a distinct pharmacophore that can be systematically varied to probe contributions to CYP51 binding and efflux pump evasion . Researchers can use this compound as a starting point for medicinal chemistry optimization, leveraging the documented in vitro activity of related urea-bearing fluconazole analogs as a benchmark [1].

Mechanistic Studies of Azole Resistance in Candida Species

Given the class-level evidence that urea-bearing fluconazole analogs maintain activity against fluconazole-resistant Candida albicans and exhibit fungicidal rather than fungistatic effects [1], Antifungal agent 12 is a valuable tool for dissecting resistance mechanisms. Studies comparing its activity against isogenic resistant and sensitive strains can help elucidate how specific resistance mutations affect compound efficacy and whether the thiadiazole-urea scaffold bypasses known resistance pathways .

Preclinical Efficacy Evaluation in Murine Candidiasis Models

The parent study demonstrated that related fluconazole-based urea analogs significantly reduced tissue fungal burden and improved survival rates in a murine model of systemic candidiasis [1]. Antifungal agent 12, as a member of this compound class, is appropriate for similar in vivo efficacy studies. However, researchers must adhere to specific formulation protocols (e.g., DMSO:PEG300:Tween 80:Saline) to ensure adequate compound exposure, as its physicochemical properties differ markedly from fluconazole .

Antibiofilm Research Against Fluconazole-Resistant C. albicans

Compounds structurally related to Antifungal agent 12 exhibited potent antibiofilm properties against fluconazole-resistant Candida albicans [1]. This functional attribute is not shared by fluconazole, which lacks significant antibiofilm activity. Antifungal agent 12 can therefore be deployed in biofilm-focused assays to investigate whether the thiadiazole-urea motif confers anti-biofilm effects and to identify the underlying molecular mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antifungal agent 12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.